6-Bromo-3-cyano-2-formylphenylacetic acid
Overview
Description
6-Bromo-3-cyano-2-formylphenylacetic acid is an organic compound that features a bromine atom, a cyano group, and a formyl group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-cyano-2-formylphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-formylphenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-cyano-2-formylphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 6-Bromo-3-cyano-2-carboxyphenylacetic acid.
Reduction: 6-Bromo-3-amino-2-formylphenylacetic acid.
Substitution: 6-Azido-3-cyano-2-formylphenylacetic acid.
Scientific Research Applications
6-Bromo-3-cyano-2-formylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its functional groups that can interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyano-2-formylphenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyano group can form covalent or non-covalent interactions with active sites of enzymes, potentially inhibiting their activity. The formyl group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
3-Cyano-2-formylphenylacetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-2-formylphenylacetic acid: Lacks the cyano group, which can affect its chemical properties and applications.
6-Bromo-3-cyano-2-methylphenylacetic acid:
Uniqueness: 6-Bromo-3-cyano-2-formylphenylacetic acid is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the phenylacetic acid backbone. This combination of functional groups provides a versatile platform for various chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(6-bromo-3-cyano-2-formylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-9-2-1-6(4-12)8(5-13)7(9)3-10(14)15/h1-2,5H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZFBJTWBHQBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C=O)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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